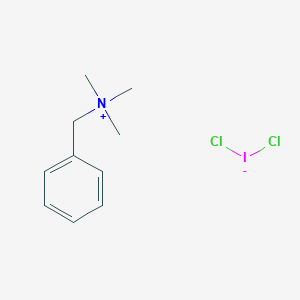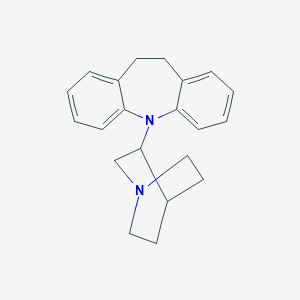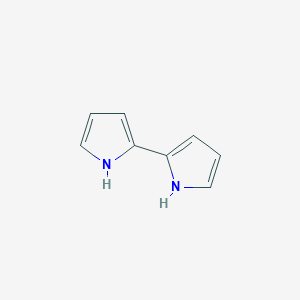
2,2'-Bipyrrole
Overview
Description
2,2’-Bipyrrole is an organic compound consisting of two pyrrole rings connected at their 2-positions. Pyrrole is a five-membered heteroaromatic ring containing one nitrogen atom. The bipyrrole structure is significant due to its extended conjugation, which imparts unique electronic properties. This compound is a fundamental building block in the synthesis of various advanced materials, including conducting polymers and macrocycles .
Mechanism of Action
Target of Action
2,2’-Bipyrrole is a basic building block for the preparation of pyrrolic macrocycles and natural products, such as prodigiosines .
Mode of Action
It is known that the compound has a low oxidation potential due to the extended length of its conjugation pathway , which suggests it may interact with its targets through redox reactions
Biochemical Pathways
2,2’-Bipyrrole is involved in the synthesis of porphyrinoids and other property-defining structural elements . It is also a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . .
Result of Action
One study found that 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (MBC), a possible biosynthetic intermediate of 2,2’-Bipyrrole, arrested the strobilation of moon jellyfish Aurelia coerulea without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
2,2’-Bipyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of conducting polymers, where it displays a low oxidation potential compared to pyrrole due to the extended length of its conjugation pathway .
Cellular Effects
It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyrrole involves its interaction with biomolecules at the molecular level. For instance, it is involved in the preparation of conducting polymers through oxidative/electropolymerization .
Temporal Effects in Laboratory Settings
It is known that its derivatives display stability and have been used in the preparation of conducting polymers .
Metabolic Pathways
2,2’-Bipyrrole is involved in several metabolic pathways. For instance, it is a key component in the synthesis of conducting polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-bipyrrole typically involves the coupling of pyrrole units. One common method is the bromination of pyrrole followed by a Suzuki or Stille coupling reaction. This process involves the use of palladium catalysts and appropriate ligands to facilitate the coupling reaction . Another method includes the dehydrogenation of pyrrole derivatives using palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production of 2,2’-bipyrrole may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bipyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as ferric chloride (FeCl₃) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole rings. .
Common Reagents and Conditions:
Oxidation: FeCl₃, KMnO₄, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products: The products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield bipyrrole quinones, while substitution reactions can introduce various functional groups onto the bipyrrole structure .
Scientific Research Applications
2,2’-Bipyrrole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrole: A simpler analog with a single five-membered ring.
Bipyridine: Consists of two pyridine rings connected at their 2-positions.
Thiophene: A sulfur-containing analog with a five-membered ring.
Uniqueness of 2,2’-Bipyrrole: 2,2’-Bipyrrole is unique due to its extended conjugation and the presence of nitrogen atoms, which impart distinct electronic properties. Compared to pyrrole, it has a lower oxidation potential, making it more suitable for applications in conducting polymers. Unlike bipyridine, which is more commonly used in coordination chemistry, 2,2’-bipyrrole is favored in the synthesis of organic electronic materials .
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUNQYODBKLBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293595 | |
| Record name | 2,2'-Bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10087-64-6 | |
| Record name | 2,2'-Bipyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-bipyrrole?
A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol.
Q2: How does the conformation of this compound affect its properties?
A2: this compound can exist in cis and trans conformations. The conformation affects its electronic properties, reactivity, and ability to form complexes. For example, [studies on 1,1',5,5'-tetraaryl-2,2'-bipyrroles revealed that the conformation between the two pyrrole rings, influenced by substituents, impacts their UV-VIS spectra] [].
Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?
A3: Common techniques include UV-Vis absorption, fluorescence, IR spectroscopy, NMR spectroscopy, and cyclic voltammetry. These methods help determine structure, electronic properties, and redox behavior. For instance, [researchers employed UV-VIS absorption and fluorescence spectroscopy to investigate the conformations of 2,2′-bipyrrole π-systems] [].
Q4: What are the common synthetic routes for preparing 2,2'-bipyrroles?
A4: Several methods exist, including Pd(0)-catalyzed homocoupling of 2-iodopyrroles [, ], oxidative coupling of pyrroles [, , ], and reactions involving donor-acceptor cyclopropanes with 2-cyanopyrroles [].
Q5: How can the solubility of 2,2'-bipyrroles be tailored?
A5: Solubility can be modified by introducing various substituents on the pyrrole rings. [Research has shown that the solubility of 2,2′-bisdipyrrins, derivatives of this compound, can be easily tuned by modifying the peripheral substituent pattern] [].
Q6: How do substituents affect the reactivity of 2,2'-bipyrroles?
A6: Substituents significantly influence the electronic properties and, therefore, the reactivity of 2,2'-bipyrroles. For instance, [introducing electron-donating methoxy groups at the 3,3' or 4,4' positions of this compound results in highly electron-rich compounds with low oxidation potentials] [].
Q7: What is the significance of this compound in the synthesis of expanded porphyrins?
A7: this compound serves as a crucial building block for synthesizing diverse porphyrinoids, including larger macrocycles like octaphyrins [, , , , ] and cyclo[8]pyrroles [, ].
Q8: How do the properties of this compound-based porphyrinoids differ from traditional porphyrins?
A8: The incorporation of this compound units into porphyrinoids introduces unique features. These include modified cavity shapes, distinct electronic properties due to cyclo-π-conjugation [], and potential for anion binding [, ].
Q9: What is the biological significance of this compound?
A9: this compound is a key structural element in prodigiosins, a family of tripyrrole natural products with reported anticancer, antimicrobial, and immunosuppressive activities [, , , , ].
Q10: How does the structure of prodigiosins contribute to their biological activity?
A10: The 4-methoxy-2,2'-bipyrrole core is essential for DNA binding and biological activity. The enamine and pyrromethene moieties in different prodigiosins influence their binding affinity and selectivity [, ].
Q11: What is known about the biosynthesis of prodigiosin?
A11: Prodigiosin biosynthesis involves a bifurcated pathway where 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP) are synthesized separately and then condensed [, , ]. Enzymes like PigF and RedH play crucial roles in this pathway [, ].
Q12: How is computational chemistry used in research on this compound and its derivatives?
A12: Computational tools aid in understanding conformational preferences, electronic structures, and interactions with other molecules. For instance, [theoretical calculations have been employed to study the twist angles, torsional potentials, and electronic transitions in this compound and its benzo-fused analogs] [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


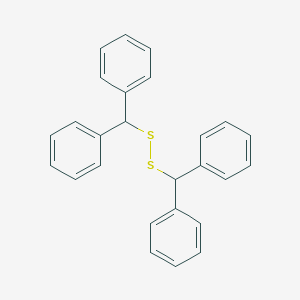
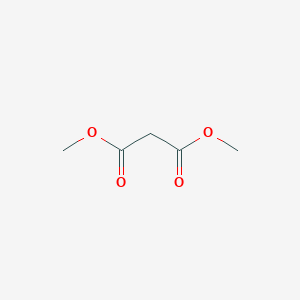
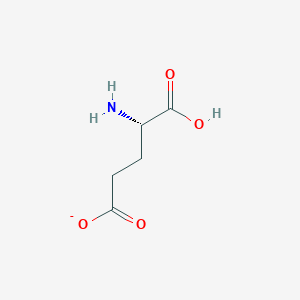
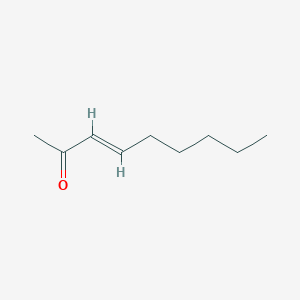

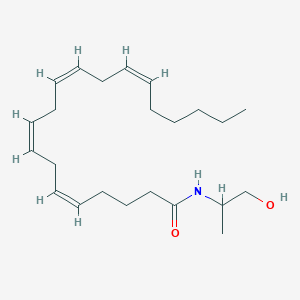
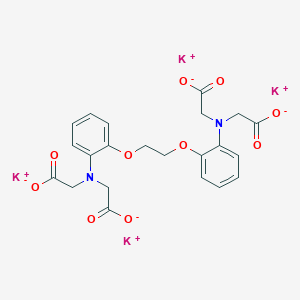
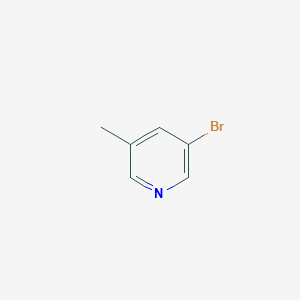
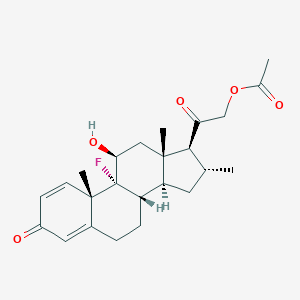
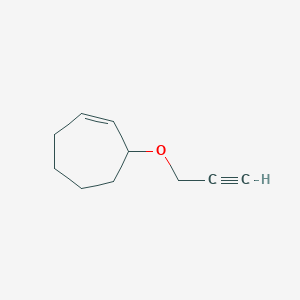
![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
